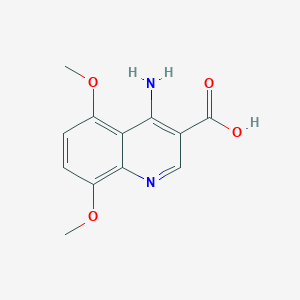

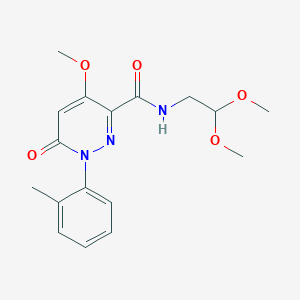

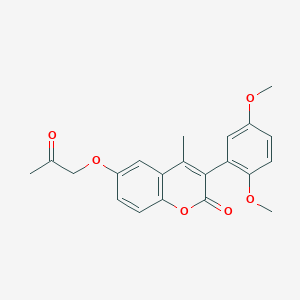

4-Amino-5,8-dimethoxyquinoline-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-5,8-dimethoxyquinoline-3-carboxylic acid (4ADMQC) is a quinoline-based carboxylic acid that is gaining attention in the scientific community for its potential applications in research and laboratory experiments. 4ADMQC has been studied for its biochemical and physiological effects and its ability to act as a catalyst in various synthetic processes.

Scientific Research Applications

Scientific Research Applications of 4-Amino-5,8-dimethoxyquinoline-3-carboxylic Acid

Chemical Synthesis and Modification

4-Amino-5,8-dimethoxyquinoline-3-carboxylic acid and its derivatives are explored in chemical synthesis and modifications, showing applications in various chemical processes. For instance, the synthesis and photochemistry of a new photolabile protecting group for carboxylic acids based on 8-bromo-7-hydroxyquinoline (BHQ) is described, which shows greater single photon quantum efficiency and sensitivity to multiphoton-induced photolysis, making it useful in biological messengers (Fedoryak & Dore, 2002). Additionally, the convenient synthesis of 3,4-methano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and its derivatives as doubly constrained nonproteinogenic amino acid derivatives is evaluated, offering new avenues for peptide synthesis (Czombos et al., 2000).

Industrial Applications

Research also highlights the industrial applications of quinoline derivatives. An improved preparation on a decagram scale of a key intermediate of Pirenoxine, a medication used in the treatment and prevention of cataracts, is demonstrated. This preparation replaces hazardous and expensive potassium ferricyanide with inexpensive and eco-friendly ferric chloride, offering a safer and economically viable production method (Reddy et al., 2022).

Pharmacological Research

In pharmacological research, the quinoline structure is incorporated into various compounds to explore their therapeutic potential. For example, a study synthesizes 5,7-disubstituted 1-cyclopropyl-6,8-difluoro-4(1H)-oxoquinoline-3-carboxylic acids and evaluates them for their in vitro antibacterial screening, indicating that amino groups among C-5 substituents show optimal results (Miyamoto et al., 1990).

Photolabile Protecting Groups

The study on photolabile protecting groups, like the brominated hydroxyquinoline mentioned earlier, highlights their importance in the controlled release of bioactive molecules, including neurotransmitters and other biological messengers. The increased solubility and low fluorescence of such compounds make them particularly useful in biological applications (Fedoryak & Dore, 2002).

Material Synthesis

Quinoline derivatives play a significant role in material synthesis, as evidenced by the research focusing on the incorporation of the quinoline-5,8-quinone moiety into polyaza cavities. This research underscores the versatility of quinoline derivatives in synthesizing complex molecular structures with potential applications in material science (Thummel et al., 1993).

properties

IUPAC Name |

4-amino-5,8-dimethoxyquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c1-17-7-3-4-8(18-2)11-9(7)10(13)6(5-14-11)12(15)16/h3-5H,1-2H3,(H2,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPMCTBJKUQVFMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=NC2=C(C=C1)OC)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-5,8-dimethoxyquinoline-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-N-{3-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2430003.png)

![2-(benzylthio)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2430013.png)

![8-[3-(3,4-Dimethylphenyl)sulfonyl-6-methoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2430016.png)

![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2430018.png)

![1-(4-fluorophenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2430024.png)